2-aHexen-a1-aol
Description
Structure
3D Structure
Properties
CAS No. |
2305-21-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
hex-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
ZCHHRLHTBGRGOT-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/CO |
Canonical SMILES |
CCCC=CCO |
boiling_point |
158.00 to 160.00 °C. @ 760.00 mm Hg |
density |
0.836-0.841 |
physical_description |
Liquid Almost colourless liquid; Strong, fruity-green aroma |
solubility |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Biosynthesis and Biocatalytic Pathways of Trans 2 Hexen 1 Ol
Natural Occurrence and Biosynthesis in Organisms
trans-2-Hexen-1-ol (B124871) is a key contributor to the characteristic "green" aroma of many fruits and vegetables. beilstein-journals.org This C6 alcohol is a member of the green leaf volatiles (GLVs), a group of compounds released by plants in response to various stimuli. mdpi.comresearchgate.net
Formation as a Green Leaf Volatile (GLV) in Plants
trans-2-Hexen-1-ol is a prominent Green Leaf Volatile (GLV), a class of biogenic volatile organic compounds released by plants. mdpi.comresearchgate.net These compounds are responsible for the characteristic smell of freshly cut grass and damaged leaves. oup.com GLVs, including trans-2-hexen-1-ol, play crucial roles in plant defense, acting as signaling molecules within the plant and between plants, and in interactions with insects. researchgate.netoup.com
The synthesis and release of trans-2-hexen-1-ol and other GLVs are rapidly triggered by external stressors, most notably mechanical wounding and herbivore attacks. mdpi.comoup.commdpi.com When plant tissues are damaged, a cascade of biochemical reactions is initiated, leading to the production of these volatile compounds. oup.comresearchgate.net This response is not limited to direct damage; plants can also release GLVs upon pathogen infection. researchgate.net
For example, studies on murtilla plants have shown a significant increase in the release of related C6 compounds following both mechanical damage and herbivory. mdpi.com Similarly, research on tea plants has demonstrated the rapid and continuous release of (Z)-3-hexen-1-ol, a closely related GLV, in response to insect infestation. nih.gov The release of these volatiles can act as a defense mechanism, either by deterring herbivores or by attracting their natural predators. researchgate.net
| Stimulus | Plant Species | Observed Effect on C6 GLV Production |
| Mechanical Damage | Murtilla (Ugni molinae) | ~10-fold increase in 2-hexanone concentration. mdpi.com |
| Herbivory | Murtilla (Ugni molinae) | ~6-fold increase in 2-hexanone concentration. mdpi.com |
| Insect Infestation | Tea (Camellia sinensis) | Rapid and continuous release of (Z)-3-hexen-1-ol. nih.gov |
| Wounding | Strawberry (Fragaria x ananassa) | Emission of trans-2-hexenal (B146799) within 10 minutes. uky.edu |
The production of trans-2-hexen-1-ol and other GLVs can vary depending on the plant tissue and its developmental stage. oup.com For instance, in strawberries, the capacity to produce these volatiles is present in the fruit. uky.edunih.gov The expression of genes involved in the biosynthesis of flavor compounds, including GLVs, has been observed to differ between developmental stages of strawberry fruit. nih.gov
In tea plants, the conversion of absorbed (Z)-3-hexen-1-ol into non-volatile glycosides occurs in the leaves, suggesting a dynamic metabolic process within specific tissues. oup.comnih.gov The capacity to produce GLVs is a widespread trait among vascular plants and can be influenced by the specific needs and environmental challenges faced by the plant at different points in its life cycle. researchgate.netoup.com
The biosynthesis of trans-2-hexen-1-ol in plants originates from the lipoxygenase (LOX) pathway. oup.comnih.gov This pathway utilizes fatty acids, primarily linolenic acid and linoleic acid, as initial substrates. nih.govacs.org
The key steps in the formation of trans-2-hexen-1-ol are:
Lipoxygenase (LOX) Action : In response to tissue damage, lipoxygenase enzymes are released and act on polyunsaturated fatty acids like linolenic acid. oup.comgoogle.com This enzymatic reaction forms a hydroperoxide. google.com
Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes. oup.comgoogle.com Specifically, linolenic acid yields (Z)-3-hexenal. oup.comnih.gov
Isomerization : (Z)-3-hexenal can then be isomerized to the more stable trans-2-hexenal. oup.comnih.gov This isomerization can occur spontaneously or be enzyme-catalyzed. uky.edu
Reduction to Alcohol : Finally, trans-2-hexenal is reduced to trans-2-hexen-1-ol by the action of alcohol dehydrogenase (ADH). oup.comgoogle.comkyoto-u.ac.jp
This cascade of reactions occurs very rapidly, with C6 aldehydes being detectable within seconds of tissue disruption. uky.edu
| Enzyme | Substrate | Product |
| Lipoxygenase (LOX) | Linolenic Acid | 13-Hydroperoxylinolenic acid |
| Hydroperoxide Lyase (HPL) | 13-Hydroperoxylinolenic acid | (Z)-3-Hexenal |
| Isomerase | (Z)-3-Hexenal | trans-2-Hexenal |
| Alcohol Dehydrogenase (ADH) | trans-2-Hexenal | trans-2-Hexen-1-ol |
Microbial Production Mechanisms
While the biosynthesis of trans-2-hexen-1-ol is well-documented in plants, certain microorganisms are also capable of producing this compound, often through bioconversion or biocatalytic processes.
Direct de novo biosynthesis of trans-2-hexen-1-ol by microorganisms through novel pathways is not extensively documented. However, the biocatalytic production using microbial enzymes is a known process. For example, the yeast Saccharomyces cerevisiae is a known producer of (E)-2-Hexen-1-ol. nih.gov
More prominent is the use of isolated microbial enzymes for the specific conversion of precursors to trans-2-hexen-1-ol or its corresponding aldehyde, trans-2-hexenal. An example is the use of a novel aryl alcohol oxidase from the fungus Pleurotus eryngii for the biocatalytic preparation of trans-2-hexenal from trans-2-hexen-1-ol. beilstein-journals.orgresearchgate.net This demonstrates the potential of microbial enzymes in the synthesis of green note compounds. While this is an oxidation reaction, the reverse reaction (reduction of the aldehyde to the alcohol) is also a common microbial transformation.
The broader field of microbial production of flavor and fragrance compounds, such as vanillin (B372448), showcases the potential for engineering microorganisms to produce valuable aromatic compounds. mdpi.com Similar metabolic engineering strategies could potentially be applied to develop microbial strains for the production of trans-2-hexen-1-ol from simple carbon sources, though specific novel pathways for this compound are not yet well-established.
Genetic Engineering for Enhanced Bioproduction
The demand for natural flavor compounds like trans-2-Hexen-1-ol has driven research into enhancing its production through biotechnological methods. Genetic engineering offers a promising approach to improve the efficiency of the biosynthetic pathway. Since lipoxygenase (LOX) and alcohol dehydrogenase (ADH) are relatively common and available, engineering efforts have often focused on hydroperoxide lyase (HPL), which is frequently the limiting and most unstable enzyme in the process mdpi.comuliege.be.
A key strategy involves the heterologous expression of HPL genes in microbial hosts such as Escherichia coli. For instance, a hydroperoxide lyase gene from tomato has been successfully expressed in E. coli BL21 (DE3) cells. These recombinant whole-cell biocatalysts were then used for the production of (Z)-3-hexenal, a direct precursor to trans-2-hexenal ias.ac.in. Similarly, recombinant HPL has been utilized in biocatalytic processes to convert hydroperoxy fatty acids into C6-aldehydes with high molar conversions, achieving 50% for hexanal (B45976) and 26% for hexenal formation, without the formation of side products often seen with plant extracts acs.orgnih.gov.
Further enhancements have been achieved by optimizing cultivation conditions for the recombinant organisms. For example, the activity of recombinant HPL from Psidium guajava expressed in E. coli was increased 2.6-fold by supplementing the culture media with 1 mM Fe(II) mdpi.com. These approaches demonstrate the feasibility of using genetically engineered microorganisms to produce key intermediates in the trans-2-Hexen-1-ol synthesis pathway, paving the way for large-scale, controlled bioproduction of this valuable flavor compound.
Enzymatic Synthesis and Transformation
Beyond its natural biosynthesis, trans-2-Hexen-1-ol is a substrate for various enzymatic transformations, particularly oxidation reactions to produce trans-2-hexenal, another valuable flavor and fragrance compound. Biocatalytic methods are preferred over chemical routes due to their high selectivity, mild reaction conditions, and reduced environmental impact.
Biocatalytic Oxidation of Allylic Alcohols
The selective oxidation of allylic alcohols like trans-2-Hexen-1-ol to their corresponding aldehydes is a significant transformation in organic chemistry. Biocatalysis provides an effective means to achieve this conversion without overoxidation to carboxylic acids, a common issue in chemical synthesis.
Aryl Alcohol Oxidases (AAOx) are a class of flavoenzymes belonging to the glucose-methanol-choline (GMC) oxidoreductase family that are capable of oxidizing a wide range of alcohols, including aromatic and unsaturated aliphatic alcohols. A prominent example is the AAOx from the fungus Pleurotus eryngii (PeAAOx), which has been shown to be highly effective in catalyzing the selective oxidation of trans-2-Hexen-1-ol to trans-2-hexenal. This reaction utilizes molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide (H₂O₂) as the sole byproduct. To mitigate the potential harmful effects of H₂O₂, catalase is often added to the reaction to disproportionate it into water and oxygen.
The efficiency of PeAAOx in the oxidation of trans-2-Hexen-1-ol has been studied under various conditions. In a continuous-flow microreactor setup, turnover frequencies (TF) of up to 38 s⁻¹ have been observed. The turnover number (TN), which represents the total number of substrate molecules converted per molecule of enzyme before inactivation, has been shown to exceed 300,000 in such systems. These high values indicate a highly efficient and stable biocatalyst suitable for preparative applications. However, the enzyme can exhibit substrate inhibition at high concentrations of trans-2-Hexen-1-ol, which can limit its efficiency in batch reactions.
| Reaction System | Turnover Frequency (TF) | Turnover Number (TN) | Reference |
|---|---|---|---|
| Continuous-flow microreactor (5 min residence time) | up to 38 s⁻¹ | Not specified for this TF | ias.ac.in |
| Continuous-flow microreactor (40 min residence time) | 13.5 s⁻¹ (average) | 32,400 | ias.ac.in |
| Continuous-flow microreactor (increased residence time) | Not specified | >300,000 | ias.ac.in |
| Biphasic system (substrate as organic phase) | Not specified | >2,200,000 | acs.org |
Several challenges can limit the practical application of biocatalytic oxidations, including poor solubility of substrates and products in aqueous media, product inhibition, and inefficient mass transfer of gaseous reactants like oxygen.
The performance of oxygen-dependent enzymes like PeAAOx is often hampered by the low solubility of oxygen in aqueous solutions and limitations in its transfer from the gas phase to the liquid phase. To address this, innovative reactor designs and reaction systems have been developed. One effective strategy is the use of a two-liquid phase system (2LPS), where a hydrophobic organic phase is added to the aqueous reaction buffer. This organic phase can serve as a reservoir for the substrate (trans-2-Hexen-1-ol), alleviating substrate inhibition and overcoming solubility issues. In some cases, the substrate itself can be used as the organic phase.
Another advanced approach is the use of a continuous slug-flow microreactor. This setup enhances the oxygen-transfer rate significantly. For instance, at a 5-minute residence time, an oxygen-transfer rate of approximately 0.25 mM min⁻¹ can be achieved, allowing for the complete conversion of 10 mM trans-2-Hexen-1-ol.
| Limitation | Strategy | Description | Reference |
|---|---|---|---|
| Substrate/Product Solubility and Inhibition | Two-Liquid Phase System (2LPS) | An organic phase (e.g., dodecane or the substrate itself) is added to the aqueous buffer to act as a substrate reservoir and product sink. | acs.org |
| Oxygen Solubility and Mass Transfer | Continuous Slug-Flow Microreactor | The reaction is conducted in a flow system with segmented gas (oxygen) and liquid phases, dramatically increasing the interfacial area for mass transfer. | acs.org |
Strategies to Overcome Biocatalytic Limitations
Hydrogen Peroxide Dismutation via Catalase Co-expression
In the biocatalytic oxidation of trans-2-Hexen-1-ol using oxidases, such as the aryl alcohol oxidase from Pleurotus eryngii (PeAAOx), molecular oxygen (O₂) is used as the terminal electron acceptor. This process inevitably produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. beilstein-journals.orgresearchgate.net Hydrogen peroxide can be detrimental to the primary enzyme, causing oxidative damage and reducing its operational stability. researchgate.net
To counteract this harmful effect, catalase is commonly added to the reaction mixture. beilstein-journals.orgresearchgate.net Catalase is a highly efficient enzyme that catalyzes the dismutation of hydrogen peroxide into water and oxygen (Scheme 1). researchgate.net This in-situ removal of H₂O₂ protects the primary oxidase from inactivation, significantly extending its catalytic lifetime and allowing for much higher total turnover numbers. researchgate.netresearchgate.net For instance, in the PeAAOx-catalyzed oxidation of trans-2-Hexen-1-ol, the addition of catalase was crucial to achieving a turnover number exceeding 2.2 million. researchgate.netresearchgate.net
Scheme 1: Enzymatic Oxidation of trans-2-Hexen-1-ol with Catalase
*trans-2-Hexen-1-ol* + O₂ --(Aryl Alcohol Oxidase)--> *trans-2-Hexenal* + H₂O₂
2 H₂O₂ --(Catalase)--> 2 H₂O + O₂Product Inhibition Mitigation using Two-Liquid Phase Systems
High concentrations of both the substrate (trans-2-Hexen-1-ol) and the product (trans-2-hexenal) can lead to significant enzyme inhibition in biocatalytic processes. researchgate.net To overcome this limitation, two-liquid phase systems (2LPS) have been effectively implemented. researchgate.netresearchgate.net In this setup, an aqueous phase containing the enzyme is mixed with a water-immiscible organic phase. researchgate.netnih.gov
The organic phase, often a hydrophobic solvent like dodecane, serves as a reservoir for the poorly water-soluble substrate and extracts the inhibitory product as it is formed. researchgate.netnih.gov This partitioning keeps the concentrations of both compounds in the aqueous phase at low, non-inhibitory levels, allowing the enzyme to function optimally for extended periods. researchgate.net The application of a 2LPS in the oxidation of trans-2-Hexen-1-ol enabled the conversion of high substrate loadings, achieving product concentrations of up to 2.5 M in the organic phase and a total turnover number for the biocatalyst of over 2.2 million. researchgate.netresearchgate.net
Table 1: Performance of PeAAOx-Catalyzed Oxidation of trans-2-Hexen-1-ol in a Two-Liquid Phase System
| Parameter | Value | Reference |
|---|---|---|
| System Type | Biphasic (2LPS) | researchgate.net |
| Aqueous Phase | 50 mM KPi (pH 7), PeAAOx, Catalase | researchgate.net |
| Organic Phase | Dodecane | researchgate.net |
| Initial Substrate Concentration (in organic phase) | 500 mM | researchgate.net |
| Total Turnover Number (TON) | > 2,200,000 | researchgate.netresearchgate.net |
Continuous-Flow Microreactor Applications in Biocatalysis
Continuous-flow microreactors offer significant advantages for biocatalytic reactions, particularly those dependent on gaseous substrates like oxygen. beilstein-journals.orgucm.es The high surface-area-to-volume ratio in these systems dramatically enhances mass transfer rates, overcoming the poor solubility of O₂ in aqueous media which often limits reaction rates in conventional batch reactors. beilstein-journals.orgdoaj.org
The biocatalytic oxidation of trans-2-Hexen-1-ol to trans-2-hexenal using PeAAOx has been successfully demonstrated in a continuous slug-flow microreactor. beilstein-journals.orgresearchgate.net This setup allowed for complete conversion of the substrate with unprecedentedly high catalytic activity. beilstein-journals.orgdoaj.org The efficient oxygen supply in the microreactor led to a significant increase in the enzyme's turnover frequency (TF) and total turnover number (TN), highlighting the potential of flow chemistry for intensifying biocatalytic processes. beilstein-journals.orgresearchgate.net
Table 2: Performance of trans-2-Hexen-1-ol Oxidation in a Continuous-Flow Microreactor
| Residence Time (min) | Conversion (%) | Turnover Frequency (s⁻¹) | Total Turnover Number | Reference |
|---|---|---|---|---|
| 5 | ~20% | 38 | - | beilstein-journals.org |
| 40 | 100% | 13.5 (average) | 32,400 | beilstein-journals.orgresearchgate.net |
Conditions: 3 mL flow reactor, 10 mM trans-2-Hexen-1-ol, 0.25 µM PeAAOx, 600 U mL⁻¹ catalase, 50 mM KPi buffer (pH 7), 30 °C. beilstein-journals.org
Enzymatic Reduction of Aldehydes to Alcohols
The synthesis of trans-2-Hexen-1-ol can be achieved through the highly selective enzymatic reduction of its corresponding aldehyde, trans-2-hexenal. This biotransformation is a key step in the natural biosynthesis of "green leaf volatiles" in plants and can be replicated using isolated enzymes or whole-cell biocatalysts. nih.govgoogle.com This approach is valued for its high chemoselectivity, avoiding side reactions often encountered in chemical reductions. nih.gov
Alcohol Dehydrogenases (e.g., Saccharomyces cerevisiae ScADH1)
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. redalyc.org This reaction requires a hydride donor, typically the reduced nicotinamide cofactor NADH or NADPH. redalyc.org ADHs are widespread in nature and are instrumental in various biotechnological processes for producing optically active alcohols. redalyc.org
Yeast, particularly Saccharomyces cerevisiae, is a well-known source of ADHs and has been identified as a producer of trans-2-Hexen-1-ol. google.comnih.gov During fermentation, yeast ADHs can reduce hexenals present in the medium to their corresponding alcohols. google.com The high selectivity of these enzymes makes them excellent candidates for the specific conversion of trans-2-hexenal to trans-2-Hexen-1-ol without affecting other functional groups. nih.gov
NADH Regeneration Systems (e.g., Candida boidinii Formate Dehydrogenase FDH)
The primary drawback of using ADHs on a preparative scale is the high cost of the nicotinamide cofactors (NADH/NADPH), which are consumed in stoichiometric amounts. To make the process economically viable, the oxidized cofactor (NAD⁺/NADP⁺) must be continuously regenerated back to its reduced form. harvard.edunih.gov
An effective and widely used method for this is the formate/formate dehydrogenase (FDH) system. harvard.edu Formate dehydrogenase, often sourced from Candida boidinii, catalyzes the oxidation of a cheap and readily available substrate, sodium formate, to carbon dioxide. nih.gov This oxidation is coupled to the reduction of NAD⁺ to NADH, which can then be utilized by the primary alcohol dehydrogenase for the reduction of the target aldehyde. harvard.eduresearchgate.net This creates a closed-loop system where only catalytic amounts of the expensive cofactor are needed.
Immobilized Enzyme Systems for Enhanced Conversion
For industrial applications, particularly in continuous processes, the use of free enzymes in solution is often impractical due to instability and difficulties in recovery and reuse. nih.gov Enzyme immobilization, the process of confining enzymes to a solid support material, addresses these challenges. nih.govmdpi.com
Immobilization can significantly enhance the operational stability of enzymes against changes in temperature and pH. nih.gov It also allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and facilitating the development of continuous-flow reactor systems. nih.govmdpi.com For the synthesis of trans-2-Hexen-1-ol, co-immobilizing both the alcohol dehydrogenase and the formate dehydrogenase onto a single support can create a highly efficient and stable biocatalytic system with improved productivity and reduced operational costs. nih.gov Various techniques, including adsorption, covalent binding, and entrapment, can be employed depending on the specific enzymes and process requirements. nih.govmdpi.com
Chemical Synthetic Routes for trans-2-Hexen-1-Ol and its Derivatives
While biocatalytic methods provide a "natural" route, chemical synthesis offers versatile and scalable alternatives for producing trans-2-Hexen-1-ol and related compounds. These methods focus on controlling stereochemistry and enabling further chemical modifications.
Stereoselective Synthesis Methodologies
Achieving the trans (or E) configuration of the double bond is a key challenge in the synthesis of trans-2-Hexen-1-ol. A primary and straightforward method involves the stereoselective reduction of trans-2-hexenal. wikipedia.org The geometry of the double bond is preserved during the reduction of the aldehyde functional group to a primary alcohol.
Another important strategy is the semi-hydrogenation of alkynes. While the hydrogenation of 2-hexyn-1-ol over palladium-based catalysts often yields the cis-isomer (cis-2-hexen-1-ol) with high selectivity, modifications to the catalyst or reaction conditions can favor the trans product. mdpi.com For example, dissolving metal reductions (e.g., sodium in liquid ammonia) of α,β-alkynols are known to produce trans-allylic alcohols.
Functional Group Transformations and Derivatization
The chemical reactivity of trans-2-Hexen-1-ol is centered on its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. These sites allow for a range of transformations and the creation of various derivatives.
A principal transformation is the oxidation of the primary alcohol back to the corresponding aldehyde, trans-2-hexenal. This selective oxidation is a crucial reaction, as trans-2-hexenal is also a valuable flavor and fragrance compound. researchgate.net This can be achieved using various oxidizing agents common in organic synthesis. Biocatalytic methods, as mentioned earlier, also perform this oxidation efficiently. researchgate.netd-nb.info
The hydroxyl group can also be converted into other functional groups. Esterification, for example, produces trans-2-hexenyl esters (such as trans-2-hexenyl acetate), which are themselves important aroma compounds with distinct fruity notes.
Allylic Epoxidation Reactions
The allylic alcohol moiety in trans-2-Hexen-1-ol makes it an excellent substrate for stereoselective epoxidation reactions, which introduce an epoxide ring adjacent to the hydroxyl-bearing carbon. This transformation is valuable for the synthesis of complex, optically active molecules.
The Sharpless Asymmetric Epoxidation is a renowned method for this purpose. It utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). libretexts.orgjove.com This reaction converts allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. libretexts.org The specific stereoisomer of the resulting epoxide is determined by the chirality of the DET used ((+)-DET or (-)-DET). jove.com For instance, the epoxidation of trans-2-hexen-1-ol with L-(+)-DET yields the (2S, 3S)-enantiomer of the corresponding epoxy alcohol with high purity. jove.com
Other catalytic systems have also been developed for the epoxidation of allylic alcohols. These include methods using catalysts based on tungsten, niobium, and other titanium complexes, often employing hydrogen peroxide as a green oxidant. libretexts.orgacs.orgacs.org These reactions provide access to valuable chiral building blocks for further synthesis.
| Catalytic System | Key Reagents | Substrate | Product | Key Feature |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET or D-(-)-DET, TBHP | trans-2-Hexen-1-ol | Chiral 2,3-epoxyhexan-1-ol | High enantioselectivity controlled by the chiral ligand. libretexts.orgjove.com |
| Tungsten-Catalyzed Epoxidation | WO₂(acac)₂, BHA ligand, H₂O₂ | cis- and trans-allylic alcohols | Epoxy alcohols | Utilizes hydrogen peroxide as the oxidant. acs.org |
| Titanium(III)-Catalyzed Epoxidation | Ti(III) complex, TBHP | Primary, secondary, and tertiary allylic alcohols | 2,3-epoxyalcohols | High chemo- and diastereoselectivity under mild conditions. acs.org |
Ecological and Inter Species Chemical Signaling Roles of Trans 2 Hexen 1 Ol
Role in Plant-Insect Chemical Communication
trans-2-Hexen-1-ol (B124871) serves as a key semiochemical, a chemical cue that mediates interactions between organisms. In the realm of plant-insect communication, it acts as a kairomone, a signal that benefits the receiver (the insect) by indicating the presence of a potential food source or host plant. researchgate.net Its release from plants can influence the behavior of a wide array of insects, from destructive agricultural pests to their natural enemies.
The scent of trans-2-hexen-1-ol can either attract or repel insects, depending on the species, its physiological state, and the context of the chemical signal. This dual role makes it a significant factor in shaping insect communities on and around plants. It is recognized for its potential in pest management strategies as a natural insect attractant and repellent. chemimpex.comresearchgate.net
trans-2-Hexen-1-ol has been identified as a significant attractant for several major agricultural pests.
Plutella xylostella (Diamondback Moth): This notorious pest of cruciferous crops is attracted to trans-2-hexen-1-ol. researchgate.net Field trapping experiments have demonstrated that this compound is highly attractive to adult diamondback moths. researchgate.net Studies have shown that females, in particular, exhibit strong electrophysiological responses to this volatile, which are enhanced with increasing concentrations. researchgate.net This attraction suggests that P. xylostella uses trans-2-hexen-1-ol as a cue to locate host plants.
Aphids: Various aphid species are known to respond to trans-2-hexen-1-ol. In laboratory tests using an improved electroantennogram (EAG) technique, the black bean aphid, Aphis fabae, showed large EAG responses to this compound. uni.lu Furthermore, greenhouse experiments have successfully used dispensers releasing trans-2-hexen-1-ol to lure and trap aphids, demonstrating its attractive properties over a period of approximately 17 days. biocrick.com
Table 1: Behavioral and Electrophysiological Responses of Agricultural Pests to trans-2-Hexen-1-ol
| Pest Species | Type of Response | Key Findings | Citations |
|---|---|---|---|
| Plutella xylostella (Diamondback Moth) | Attraction / Electrophysiological | Highly attractive in field trapping experiments. Females show stronger EAG responses than males. | researchgate.netresearchgate.net |
| Aphis fabae (Black Bean Aphid) | Electrophysiological | Elicited large electroantennogram (EAG) peak responses. | uni.lu |
| Aphids (General) | Attraction | Successfully used in slow-release dispensers to attract and trap aphids in a greenhouse setting. | biocrick.com |
The signaling role of trans-2-hexen-1-ol extends to the third trophic level, influencing the behavior of predators and parasitoids that prey on herbivorous pests.
Aphidius gifuensis: This parasitoid wasp, which is a natural enemy of several aphid species, is significantly attracted to trans-2-hexen-1-ol. researchgate.net This attraction is crucial for the parasitoid's ability to locate aphid-infested plants, where it can find hosts for its offspring.
Microplitis croceipes: This parasitic wasp, a natural enemy of Heliothis and Helicoverpa moth species, also demonstrates olfactory sensitivity to trans-2-hexen-1-ol, as shown by electroantennogram (EAG) response profiles. researchgate.net
In some cases, trans-2-hexen-1-ol can act as a synergist, enhancing the attractiveness of other chemical cues, such as insect pheromones, for species like the boll weevil (Anthonomus grandis). google.comresearchgate.net
Table 2: Responses of Beneficial Insects to trans-2-Hexen-1-ol
| Beneficial Insect | Role | Type of Response | Significance | Citations |
|---|---|---|---|---|
| Aphidius gifuensis | Aphid Parasitoid | Attraction | Helps the parasitoid locate aphid-infested host plants. | researchgate.net |
| Microplitis croceipes | Moth Parasitoid | Electrophysiological | Indicates olfactory detection of a common plant volatile, likely used in host-habitat location. | researchgate.net |
The behavioral responses of insects to trans-2-hexen-1-ol are primarily investigated using two main laboratory techniques: behavioral assays in an olfactometer and electroantennography (EAG). guildhe.ac.uk
Olfactometry: This method assesses an insect's behavioral choice in response to an odor. guildhe.ac.uk For instance, Y-tube olfactometer studies have been used to demonstrate the attraction of the parasitoid Aphidius gifuensis to trans-2-hexen-1-ol. researchgate.net These assays provide direct evidence of attraction or repulsion by observing the insect's movement towards or away from the chemical source.
Electroantennography (EAG): EAG is an electrophysiological technique that measures the average electrical output from the entire insect antenna in response to an odor stimulus. chemical-ecology.net It is a powerful tool for screening which compounds an insect can smell. Numerous studies have used EAG to confirm that the antennae of pests like Plutella xylostella and Aphis fabae, as well as beneficial insects like Aphidius gifuensis and Microplitis croceipes, generate significant electrical signals when exposed to trans-2-hexen-1-ol, confirming their ability to detect the compound. researchgate.netuni.luresearchgate.netresearchgate.net
The detection of volatile compounds like trans-2-hexen-1-ol by insects occurs in the antennae, which are covered in sensory hairs (sensilla) containing olfactory receptor neurons (ORNs). The perception process begins when odor molecules enter the sensilla and bind to specific proteins.
While specific research detailing the binding of trans-2-hexen-1-ol to a particular chemosensory protein (CSP) is limited, the general mechanism is well-understood. For an odor molecule to be detected, it must first traverse the aqueous lymph of the sensillum to reach the odorant receptors (ORs) on the dendritic membrane of the ORNs. This transport is facilitated by odorant-binding proteins (OBPs) or, in some cases, chemosensory proteins (CSPs).
Research on related compounds provides insight into this process. For example, studies on insect ORs from Drosophila melanogaster reconstituted into nanodiscs showed a highly sensitive and selective electrical response to the aldehyde analog, trans-2-hexenal (B146799), suggesting a specific receptor-ligand interaction. biocrick.com While not the exact compound, this points to the existence of specific receptors within the olfactory system capable of binding to these C6 green leaf volatiles. The binding event with a receptor or protein is the critical first step that initiates the neural signal, which is then processed by the insect's brain, leading to a behavioral response such as attraction. biocrick.comchemical-ecology.net
Mechanisms of Olfactory Perception in Insects
Interaction with Odorant Binding Proteins (OBPs)
For a hydrophobic odorant molecule like trans-2-hexen-1-ol to be detected, it must first traverse the aqueous sensillar lymph surrounding the olfactory receptor neurons (ORNs) in an insect's antenna. plos.orgoup.com This transport is facilitated by small, soluble proteins known as Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). plos.orgoup.comnih.gov These proteins bind to odorants and transport them to the receptors. oup.comnih.gov
Research has shown varied binding affinities of trans-2-hexen-1-ol to OBPs in different insect species. In the jujube bud weevil, Pachyrhinus yasumatsui, trans-2-hexen-1-ol exhibits a strong binding affinity to the odorant binding protein PyasOBP2. nih.gov Conversely, in the meadow moth, Loxostege sticticalis, the compound induces a strong antennal response but shows affinity for the general odorant binding protein LstiGOBP1, not LstiGOBP2. plos.org In the parasitoid wasp Macrocentrus cingulum, the binding affinity of trans-2-hexen-1-ol to the protein McinOBP4-Wt was found to be moderate. nih.gov
Furthermore, studies on the diamondback moth, Plutella xylostella, have demonstrated the importance of these binding proteins in behavior. When the expression of a specific chemosensory protein, PxylCSP18, was reduced, the attractive effect of trans-2-hexen-1-ol on the moths significantly decreased. oup.com In Athetis dissimilis, the high electrophysiological response to trans-2-hexen-1-ol is correlated with changes in the expression levels of several OBP genes, suggesting their involvement in its detection. nih.govfrontiersin.org
Table 1: Binding Affinities of trans-2-Hexen-1-Ol to Insect Odorant Binding Proteins
| Insect Species | Protein | Binding Affinity (Ki or KD) | Reference |
|---|---|---|---|
| Pachyrhinus yasumatsui | PyasOBP2 | <10 µM (Strong) | nih.gov |
| Macrocentrus cingulum | McinOBP4-Wt | 19.83 µM | nih.gov |
Electrophysiological Responses of Antennal Neurons (EAG)
Electroantennography (EAG) is a technique used to measure the total electrical output from an insect's antenna in response to an odor stimulus. It provides a direct measure of the sensitivity of antennal neurons to a specific compound. Numerous studies have shown that trans-2-hexen-1-ol elicits significant EAG responses across a wide range of insect species, indicating its importance as a semiochemical.
For instance, trans-2-hexen-1-ol evokes strong EAG responses in major agricultural pests like the fall armyworm (Spodoptera frugiperda), the diamondback moth (Plutella xylostella), and the boll weevil (Anthonomus grandis). icar.org.inresearchgate.netfrontiersin.orgnih.gov In male adults of Athetis dissimilis, it produced one of the highest EAG responses among tested volatiles, measuring 1.27 ± 0.18 mV. nih.govfrontiersin.orgscienceopen.com Similarly, it elicited the highest EAG stimulation in female red pumpkin beetles, Aulacophora foveicollis, and prompted strong responses in the mosquito Aedes albopictus. nih.govresearchgate.netku.ac.bd The chemical structure is crucial, as Athetis dissimilis showed a high response to trans-2-hexen-1-ol but a low response to its isomer, cis-2-hexen-1-ol (B1238580). nih.govfrontiersin.org
Table 2: Electroantennogram (EAG) Responses to trans-2-Hexen-1-Ol in Various Insects
| Insect Species | Sex/Condition | EAG Response | Reference |
|---|---|---|---|
| Spodoptera frugiperda | Male | 2.252 ± 0.155 mV | researchgate.net |
| Spodoptera frugiperda | Female | 2.448 ± 0.189 mV | researchgate.net |
| Spodoptera frugiperda | Mated Female | 2.282 ± 0.146 mV | researchgate.net |
| Athetis dissimilis | Male | 1.27 ± 0.18 mV (Highest response) | nih.govfrontiersin.orgscienceopen.com |
| Aulacophora foveicollis | Female | ~119% relative amplitude (Highest) | ku.ac.bd |
| Aedes albopictus | Female | Dose-dependent response | nih.govresearchgate.net |
Neural Processing of Olfactory Information in Insect Brains
Once the olfactory receptor neurons on the antenna are activated by trans-2-hexen-1-ol, they send electrical signals to the primary olfactory center of the insect brain, the antennal lobe. caltech.eduwur.nl Within the antennal lobe, this information is processed in distinct globular structures called glomeruli before being relayed to higher brain centers like the mushroom bodies, which are involved in learning and memory. caltech.eduwur.nl
Studies on the Colorado potato beetle, Leptinotarsa decemlineata, have recorded the responses of individual neurons in the deutocerebrum (the brain region containing the antennal lobe) to stimulation with trans-2-hexen-1-ol. wur.nl This research revealed that the response spectra of these central neurons can be either broadly tuned, responding to several green leaf volatiles, or highly specialized, responding to a very limited set of compounds. wur.nl In locusts, trans-2-hexen-1-ol has been used as a component of a "green odor" stimulus to investigate how the dynamics of a population of neurons contribute to encoding olfactory information. caltech.educaltech.edunih.gov The research shows that natural, intermittent odor plumes drive specific temporal patterns in neural coding. nih.gov Similar work in Drosophila has utilized trans-2-hexen-1-ol to map odor representation in the inner brain, furthering the quantitative understanding of olfactory processing. aps.org
Molecular Docking and Homology Modeling of Protein-Ligand Interactions
To understand the precise nature of the interaction between trans-2-hexen-1-ol and its corresponding binding proteins, researchers employ computational techniques like molecular docking and homology modeling. nih.gov These methods allow for the three-dimensional prediction of how a ligand, such as trans-2-hexen-1-ol, fits into the binding pocket of a protein like an OBP.
Molecular docking simulations can predict the binding energy and identify the specific amino acid residues that are crucial for the interaction. nih.gov For example, a study on the OBP McinOBP4 from the wasp Macrocentrus cingulum used this approach to identify key binding sites for various corn odorants. nih.gov Although a specific model for trans-2-hexen-1-ol was not detailed, the study revealed that residues like Met119 were critical for binding other ligands within the same protein, demonstrating the power of this technique. nih.gov Homology modeling is often used when the exact crystal structure of the target protein is unknown. By using the known structure of a related protein as a template, a 3D model of the target OBP can be built, which can then be used for docking studies. These computational approaches are invaluable for predicting which proteins are likely to interact with trans-2-hexen-1-ol and for guiding further functional studies.
Ecological Applications in Pest Management Strategies
The detailed understanding of how insects detect and respond to trans-2-hexen-1-ol provides a scientific basis for its use in environmentally friendly pest management strategies. By manipulating insect behavior with this naturally occurring volatile, it is possible to develop effective monitoring and control methods.
Development of Volatile-Based Trapping Systems
Trans-2-hexen-1-ol has proven to be a valuable component in volatile-based trapping systems for various insect pests. It can act as a direct attractant or as a synergist, enhancing the effectiveness of other attractants like pheromones. google.com
Field experiments have shown that a combination of trans-2-hexen-1-ol and isopropyl isothiocyanate is highly attractive to adults of the diamondback moth, Plutella xylostella, significantly increasing capture rates, especially when used with colored sticky traps. nih.govencyclopedia.pubresearchgate.netmdpi.com For the boll weevil, Anthonomus grandis, trans-2-hexen-1-ol acts as a powerful synergist. google.compurdue.edu While inactive on its own, when added to traps baited with the weevil's aggregation pheromone, it significantly increases the number of captured insects. frontiersin.orggoogle.com This synergistic effect makes pheromone-baited traps more potent and extends their period of attractiveness. google.com
Integration into "Push-Pull" Pest Control Approaches
"Push-pull" is an advanced pest management strategy that manipulates insect behavior by using a combination of repellent ("push") and attractant ("pull") stimuli. nih.gov A repellent is used to drive pests away from the main crop, while an attractive stimulus lures them towards a trap crop or trapping device where they can be contained.
In this framework, trans-2-hexen-1-ol serves as an effective "pull" component. purdue.eduoup.com Its ability to attract pests or synergize pheromones makes it ideal for luring target insects away from valuable crops. For example, the synergistic combination of the boll weevil's aggregation pheromone with trans-2-hexen-1-ol creates a powerful "pull" that can be a core component of a push-pull system for cotton. purdue.edu The identification of such attractive volatiles is a key focus for developing push-pull strategies against a range of pests, including the diamondback moth and the whitefly Bemisia tabaci. researchgate.netfrontiersin.orgmdpi.com By integrating behavior-modifying semiochemicals like trans-2-hexen-1-ol, these strategies offer a sophisticated and sustainable approach to pest control. nih.govmdpi.com
Antifungal and Antimicrobial Activities of trans-2-Hexen-1-Ol
The volatile organic compound (VOC) trans-2-Hexen-1-ol, a so-called leaf alcohol, exhibits significant antifungal and antimicrobial properties. These characteristics position it as a compound of interest for controlling phytopathogenic fungi, particularly in agricultural settings. Research has demonstrated its efficacy against various fungal species, with a notable focus on its impact on Fusarium verticillioides, a prevalent pathogen in maize.
Inhibition of Fungal Growth (e.g., Fusarium verticillioides)
Trans-2-Hexen-1-ol has been identified as an effective inhibitor of the mycelial growth of Fusarium verticillioides. In laboratory studies, its antifungal activity has been compared with other volatile organic compounds, demonstrating a clear inhibitory effect on fungal development. While compounds like geraniol (B1671447) and nerol (B1678202) showed the highest activity, trans-2-Hexen-1-ol was also part of a group of moderately active compounds that significantly suppressed fungal growth. researchgate.net Its activity is considered a key factor in its potential application for controlling fungal contamination in stored grains like maize. researchgate.net
Table 1: Comparative Antifungal Activity of Volatile Organic Compounds against Fusarium verticillioides
| Compound | Relative Antifungal Activity Level | Source |
|---|---|---|
| Geraniol | Most Active | researchgate.net |
| Nerol | Most Active | researchgate.net |
| Isovaleraldehyde | Most Active | researchgate.net |
| Linalool (B1675412) | Most Active | researchgate.net |
| trans-2-Hexen-1-Ol | Active | researchgate.net |
| cis-3-Hexen-1-ol | Active | researchgate.net |
| cis-2-Hexen-1-ol | Active | researchgate.net |
| trans-3-Hexen-1-ol | Active | researchgate.net |
Mechanisms of Antifungal Action
Studies on the closely related aldehyde, trans-2-hexenal, provide further insight into potential mechanisms that may be shared or similar. Research on trans-2-hexenal's effect on various fungi, such as Botrytis cinerea and Geotrichum citri-aurantii, has revealed several modes of action:
Cell Membrane and Wall Disruption : Trans-2-hexenal has been shown to severely damage fungal membranes and cell walls. frontiersin.org This includes altering the integrity and permeability of the cell membrane, which can lead to the leakage of essential intracellular components like potassium ions and DNA. frontiersin.orgmdpi.com
Inhibition of Ergosterol (B1671047) Biosynthesis : A key target of this class of compounds is the biosynthesis of ergosterol, a vital component of fungal cell membranes. frontiersin.orgmdpi.com By down-regulating the expression of genes involved in the ergosterol pathway (such as ERG1, ERG7, and ERG11), the compound compromises membrane structure and function. mdpi.comresearchgate.net
Mitochondrial Dysfunction : The compound can interfere with mitochondrial energy metabolism. mdpi.com This can lead to a decrease in the production of acetyl-CoA and ATP, which are essential for normal hyphal growth. mdpi.com
While these specific mechanisms have been detailed for the aldehyde trans-2-hexenal, the structural similarity suggests that trans-2-Hexen-1-ol may employ comparable strategies to exert its antifungal effects, centered on the disruption of cellular structures and metabolic processes.
Inhibition of Mycotoxin Production (e.g., Fumonisin B1)
Beyond inhibiting fungal growth, trans-2-Hexen-1-ol is also effective at suppressing the production of mycotoxins. researchgate.net Specifically, it has been shown to inhibit the biosynthesis of Fumonisin B1 (FB1) by Fusarium verticillioides. researchgate.netresearchgate.net FB1 is a toxic secondary metabolite produced by the fungus, particularly on maize, and poses significant health risks to humans and animals. frontiersin.org The ability of trans-2-Hexen-1-ol to reduce mycotoxin contamination is a critical aspect of its potential use as a grain preservative, as it addresses not only the fungal pathogen itself but also the harmful toxins it produces. researchgate.net This antimycotoxigenic effect adds a significant layer to its protective capabilities in stored products. researchgate.net
Table 2: Effects of trans-2-Hexen-1-Ol on Fusarium verticillioides
| Activity | Target | Observed Effect | Source |
|---|---|---|---|
| Antifungal | Mycelial Growth | Inhibition of fungal development | researchgate.net |
| Antimycotoxigenic | Fumonisin B1 (FB1) Production | Reduction in FB1 biosynthesis | researchgate.netresearchgate.net |
Influence on Fungal Spore Dispersal by Insect Vectors
The spread of fungal pathogens in stored grains is often facilitated by insect vectors. The maize weevil, Sitophilus zeamais, has been identified as a significant mechanical vector for the spores of Fusarium verticillioides. researchgate.net Research has demonstrated that these weevils can effectively disseminate fungal spores from contaminated to uncontaminated maize grains, leading to the spread of infection and subsequent mycotoxin production. researchgate.net
Trans-2-Hexen-1-ol plays a crucial role in mitigating this by exhibiting insecticidal effects against S. zeamais. researchgate.net By controlling the insect vector population, the compound indirectly, but effectively, influences the dispersal of fungal spores. This dual action—directly inhibiting fungal growth and controlling the insect vector responsible for its spread—makes trans-2-Hexen-1-ol a promising tool for an integrated pest and pathogen management strategy in stored products. researchgate.net
Environmental Chemistry and Atmospheric Fate
Gas-Phase Atmospheric Reactions
The primary removal pathways for trans-2-Hexen-1-ol (B124871) in the atmosphere are gas-phase reactions with key oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃).
The reaction between trans-2-Hexen-1-ol and ozone is initiated by the electrophilic addition of ozone across the C=C double bond. This process is a significant degradation pathway, contributing to the formation of secondary pollutants.
Kinetic studies have reported varying rate coefficients for this reaction. Two values measured for trans-2-hexen-1-ol are (0.60 ± 0.07) x 10⁻¹⁶ and (1.66 ± 0.22) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at room temperature. researchgate.net For comparison, the rate constant for its isomer, cis-3-hexen-1-ol (B126655), was determined to be (6.4 ± 1.7) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. semanticscholar.org
The initial reaction of ozone with the double bond in trans-2-Hexen-1-ol forms a highly unstable primary ozonide. This intermediate rapidly decomposes, cleaving the carbon-carbon double bond. Based on this established mechanism, the expected first-generation products are butanal and glycolaldehyde.
While specific experimental yield data for trans-2-Hexen-1-ol ozonolysis are not extensively detailed in the cited literature, the general mechanism is well-understood. The decomposition of the primary ozonide follows two main pathways, each producing a carbonyl compound and a Criegee intermediate.
The decomposition of the primary ozonide from trans-2-Hexen-1-ol is expected to produce two distinct stabilized Criegee intermediates (SCIs):
Butanal oxide (CH₃CH₂CH₂CHOO)
Hydroxyacetaldehyde oxide (HOCH₂CHOO)
These biradical species are crucial in atmospheric chemistry as they can react with other atmospheric trace gases like SO₂, NO₂, and water vapor, or decompose unimolecularly to produce OH radicals, further influencing the oxidative capacity of the troposphere. The Criegee intermediate bearing the hydroxyl group may be particularly reactive and prone to rapid unimolecular decay.
During daylight hours, the reaction with the hydroxyl (OH) radical is the dominant atmospheric loss process for trans-2-Hexen-1-ol. The high reactivity is due to the presence of the C=C double bond, where OH addition is the primary reaction pathway.
A study by Davis and Burkholder (2011) determined the rate coefficient for the gas-phase reaction of OH radicals with (E)-2-hexen-1-ol (an alternate name for trans-2-hexen-1-ol) over a range of temperatures (243–404 K). copernicus.orgcopernicus.org The rate coefficient shows a negative temperature dependence, which is common for reactions involving OH addition to an unsaturated bond. copernicus.org At 297 K, the rate coefficient was measured to be (6.15 ± 0.75) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org
Nitrate Radical (NO₃): During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant. The reaction proceeds primarily through the addition of the NO₃ radical to the double bond. For the related isomer cis-3-hexen-1-ol, the rate constant for its reaction with NO₃ has been determined to be (2.72 ± 0.83) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K. semanticscholar.org A study by Pfrang et al. (2006) also provides kinetic data for the reaction of trans-2-hexen-1-ol with NO₃ radicals. researchgate.net
Chlorine Atom (Cl): In marine or coastal areas, as well as in regions with industrial emissions, chlorine (Cl) atoms can be an important oxidant. However, specific kinetic data for the reaction between trans-2-Hexen-1-ol and Cl atoms are not available in the reviewed literature.
Ozonolysis Kinetics and Mechanisms
Tropospheric Lifetime and Atmospheric Impact
The atmospheric lifetime (τ) of trans-2-Hexen-1-ol is determined by the sum of its loss rates from reactions with each primary oxidant. It is calculated as τ = 1 / (k[X]), where 'k' is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant.
Based on the available kinetic data, the tropospheric lifetimes of trans-2-Hexen-1-ol with respect to each major oxidant can be estimated:
Reaction with OH: With a rate constant of 6.15 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and a typical global average OH concentration of 2 x 10⁶ molecules cm⁻³, the lifetime is approximately 2.7 hours . copernicus.org
Reaction with O₃: Using an average rate constant of 1.13 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (average of the two reported values) and a typical O₃ concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime is approximately 3.5 hours . researchgate.net
Reaction with NO₃: Using the rate constant for the isomer cis-3-hexen-1-ol (2.72 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹) and a typical nighttime NO₃ concentration of 5 x 10⁸ molecules cm⁻³, the lifetime is approximately 2.0 hours . semanticscholar.org
Interactive Data Tables
Table 1: Gas-Phase Reaction Rate Coefficients for trans-2-Hexen-1-ol and Related Isomers Press Run to view the interactive table.
| Reactant | Oxidant | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| trans-2-Hexen-1-ol | OH | (6.15 ± 0.75) x 10⁻¹¹ | copernicus.org |
| trans-2-Hexen-1-ol | O₃ | (0.60 - 1.66) x 10⁻¹⁶ | researchgate.net |
| cis-3-Hexen-1-ol | NO₃ | (2.72 ± 0.83) x 10⁻¹³ | semanticscholar.org |
| cis-3-Hexen-1-ol | OH | (1.08 ± 0.22) x 10⁻¹⁰ | semanticscholar.org |
| cis-3-Hexen-1-ol | O₃ | (6.4 ± 1.7) x 10⁻¹⁷ | semanticscholar.org |
Table 2: Estimated Atmospheric Lifetimes of trans-2-Hexen-1-ol Press Run to view the interactive table.
| Oxidant | Assumed Average Concentration (molecules cm⁻³) | Calculated Lifetime (τ) |
|---|---|---|
| OH (Daytime) | 2 x 10⁶ | ~2.7 hours |
| O₃ (24-hour) | 7 x 10¹¹ | ~3.5 hours |
| NO₃ (Nighttime) | 5 x 10⁸ | ~2.0 hours (based on cis-isomer data) |
Environmental Degradation Pathways in Different Media
The environmental fate of trans-2-hexen-1-ol is governed by a variety of degradation pathways that differ depending on the environmental medium. These pathways include atmospheric oxidation, and degradation processes in aquatic and soil environments. The structure of trans-2-hexen-1-ol, featuring a carbon-carbon double bond and a primary alcohol functional group, dictates its reactivity in these different media.
Atmospheric Degradation
The primary sink for trans-2-hexen-1-ol in the troposphere is expected to be its reaction with photochemically generated hydroxyl (OH) radicals. scielo.br The atmospheric chemistry of unsaturated alcohols is largely directed by the reactivity of the carbon-carbon double bond. scielo.bracs.org Reactions with ozone (O₃) and nitrate radicals (NO₃), particularly at night, as well as direct photolysis, may also contribute to its atmospheric removal, although data for trans-2-hexen-1-ol is limited in these areas.
Reaction with Hydroxyl Radicals (OH)
The gas-phase reaction with OH radicals is a significant degradation pathway for unsaturated alcohols. scielo.br For unsaturated alcohols, the reaction with OH radicals is the dominant chemical removal process in the atmosphere. scielo.br While specific product studies for the reaction of OH radicals with trans-2-hexen-1-ol are not extensively documented in the available literature, the primary mechanism is anticipated to involve the addition of the OH radical to the carbon-carbon double bond.
Reaction with Ozone (O₃)
Ozonolysis is a known degradation pathway for unsaturated organic compounds in the atmosphere. youtube.commasterorganicchemistry.comwikipedia.org The reaction involves the addition of ozone to the C=C double bond, forming a primary ozonide which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. youtube.commasterorganicchemistry.comwikipedia.org While specific studies on the ozonolysis of trans-2-hexen-1-ol are limited, the general mechanism of alkene ozonolysis suggests that it would be cleaved at the double bond, yielding smaller carbonyl compounds. youtube.commasterorganicchemistry.comwikipedia.org
Photolysis
Interactive Data Table: Atmospheric Degradation of Related Alcohols
While specific comprehensive data for trans-2-hexen-1-ol is limited, the following table presents kinetic data for the atmospheric degradation of other relevant unsaturated alcohols to provide context.
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| cis-3-Hexen-1-ol | OH | (1.08 ± 0.22) x 10⁻¹⁰ | ~2.6 hours | mdpi.com |
| cis-3-Hexen-1-ol | O₃ | (6.4 ± 1.7) x 10⁻¹⁷ | ~4.3 hours | mdpi.com |
| 2-Ethyl-1-hexanol | OH | (1.13 ± 0.31) x 10⁻¹¹ | ~1 day | rsc.org |
| 2-Ethyl-1-hexanol | NO₃ | (2.93 ± 0.92) x 10⁻¹⁵ | ~1.3 years | rsc.org |
| 2-Ethyl-1-hexanol | Cl | (1.88 ± 0.25) x 10⁻¹⁰ | ~2.5 hours | rsc.org |
Atmospheric lifetimes are calculated based on typical atmospheric concentrations of oxidants: [OH] = 2 x 10⁶ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³, and [Cl] = 1 x 10³ atoms cm⁻³.
Aquatic Degradation
In aquatic environments, the degradation of trans-2-hexen-1-ol is expected to occur through biodegradation, hydrolysis, and direct photolysis in water.
Biodegradation
Biodegradation is a key process for the removal of organic compounds from aquatic systems. It is anticipated that microorganisms present in water bodies can utilize trans-2-hexen-1-ol as a carbon source. The initial step in the biodegradation of alcohols often involves oxidation of the alcohol group. acs.org Specific studies on the biodegradation of trans-2-hexen-1-ol in freshwater or marine environments are not extensively available in the reviewed scientific literature.
Hydrolysis
Hydrolysis is a chemical transformation process where a molecule reacts with water. Allylic alcohols, such as trans-2-hexen-1-ol, can undergo hydrolysis, although this process is generally slow for alcohols under typical environmental pH and temperature conditions. nist.govgoogle.com The rate of hydrolysis can be influenced by pH, with catalysis by acid or base. nist.govclemson.edu However, for many organic compounds, hydrolysis is a minor degradation pathway compared to biodegradation. nist.gov
Photodegradation in Water
Sunlight can penetrate the upper layers of water bodies, leading to the photodegradation of dissolved chemical compounds. The double bond in trans-2-hexen-1-ol suggests potential for direct photolysis. However, specific data on the aquatic photolysis of trans-2-hexen-1-ol, including quantum yields and degradation products, are not well-documented in the available literature.
Soil Degradation
In the soil environment, the fate of trans-2-hexen-1-ol is influenced by degradation processes such as biodegradation and its mobility, which is governed by sorption to soil particles.
Biodegradation
Microbial degradation is a primary pathway for the removal of organic compounds in soil. Both aerobic and anaerobic microorganisms can contribute to the breakdown of organic substances. The OECD Test Guideline 307 provides a framework for assessing the aerobic and anaerobic transformation of chemicals in soil. nih.govymdb.ca It is expected that trans-2-hexen-1-ol would be susceptible to microbial degradation in soil, likely initiated by the oxidation of the alcohol functional group. However, specific studies on the aerobic and anaerobic biodegradation of trans-2-hexen-1-ol in different soil types are lacking in the reviewed literature.
Mobility and Sorption
Advanced Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Complex Mixture Analysis
Chromatographic methods are indispensable for separating and analyzing the volatile components present in intricate mixtures, such as those found in food, beverages, and natural extracts. trans-2-Hexen-1-ol (B124871), often present in trace amounts, requires sensitive and selective techniques for its detection and characterization.
Headspace Solid-Phase Microextraction-Gas Chromatography (HS-SPME-GC)
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC) is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds. This method involves extracting analytes from the headspace of a sample (e.g., a food matrix) onto a coated fiber, which is then directly injected into the GC system. HS-SPME is favored for its solvent-free nature, simplicity, and high sensitivity, making it suitable for analyzing compounds like trans-2-Hexen-1-ol in complex matrices such as pears and Houttuynia cordata researchgate.netbiocrick.commdpi.commdpi.comwho.intresearchgate.net. Research has shown that HS-SPME-GC can effectively detect and quantify trans-2-Hexen-1-ol, with specific studies reporting its presence in pear cultivars mdpi.com. For instance, in the analysis of pear aroma, trans-2-Hexen-1-ol was detected in the Packham cultivar at a concentration of 0.50 ng/g mdpi.com. The method's ability to capture volatile compounds without extensive sample preparation is key to its application in flavor and aroma profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. It combines the separation capabilities of GC with the identification power of MS, providing detailed information about the mass-to-charge ratio of ionized compounds. GC-MS is routinely used for volatile profiling in various matrices, including plant materials and food products. Studies have utilized GC-MS to identify trans-2-Hexen-1-ol as a constituent of Houttuynia cordata Thunb. researchgate.netwho.int and in the aroma of wooden aged Lourinhã brandies scielo.pt. In the analysis of olive oils, GC-MS has identified trans-2-Hexen-1-ol alongside other C6 compounds, which are recognized as "green leaf volatiles" contributing to herbaceous odors tandfonline.commdpi.com. For example, in the analysis of olive oils from different geographic regions in Turkey, trans-2-Hexen-1-ol was identified as one of the important alcohol compounds tandfonline.com. Furthermore, GC-MS is employed in conjunction with other techniques like GC-O for a more comprehensive aroma analysis mdpi.com.
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that couples GC separation with human sensory detection, allowing for the identification of aroma-active compounds that may be present at concentrations below the detection limits of conventional detectors. In GC-O, trained panelists sniff the effluent from the GC column and describe the perceived odors. This method is invaluable for understanding the sensory impact of individual volatile compounds. trans-2-Hexen-1-ol has been identified as an aroma-active compound in various matrices through GC-O. For instance, it was detected in the aroma of wooden aged Lourinhã brandies, contributing to its complex scent profile scielo.pt. In the analysis of sweet orange fruit juice and peel oil, GC-O identified trans-2-Hexen-1-ol as a potent low-level aroma-active compound that could not be quantified by GC-MS alone mdpi.com. This highlights the complementary nature of GC-O in elucidating the full sensory landscape of a sample.
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques provide critical information for elucidating the molecular structure and studying the chemical behavior of compounds like trans-2-Hexen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule. For trans-2-Hexen-1-ol, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm its structure and purity. PubChem data includes spectral information, such as ¹H NMR shifts in CDCl₃, with characteristic peaks corresponding to the different protons in the molecule nih.gov. For example, ¹³C NMR data shows signals at approximately 129.28 ppm and 132.78 ppm for the olefinic carbons, and 63.39 ppm for the carbon bearing the hydroxyl group, confirming the presence of the double bond and the alcohol functionality nih.gov. NMR is essential for confirming the "trans" configuration of the double bond and the position of the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Kinetic Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule and to monitor chemical reactions. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations. FTIR is particularly useful for kinetic studies, where changes in the absorption bands over time can be correlated with the progress of a reaction. While direct kinetic studies of trans-2-Hexen-1-ol using FTIR are less commonly reported in the context of its aroma properties, FTIR is a standard technique for characterizing alcohols and alkenes. For instance, FTIR has been used to study the epoxidation of trans-2-hexen-1-ol, where changes in the infrared spectrum can monitor the disappearance of the hydroxyl group and the C=C double bond and the appearance of epoxide functionalities umd.eduillinois.eduresearchgate.netpreprints.org. FTIR can also be used to study the atmospheric reactions of compounds like trans-2-hexen-1-ol, for example, its reaction with chlorine atoms, where it can identify primary products like butanal and formic acid researchgate.netacs.org.
Compound List:
Mass Spectrometry (MS) for Product Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the analysis of volatile organic compounds like trans-2-Hexen-1-Ol. GC-MS allows for the separation of complex mixtures and the subsequent identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns nih.gov. This method has been instrumental in identifying trans-2-Hexen-1-Ol in diverse matrices, such as plant volatiles nih.gov and olive oil mdpi.com. For instance, a developed GC-MS method successfully analyzed 25 volatile compounds in Houttuynia cordata, including trans-2-Hexen-1-Ol, demonstrating linear behavior for analytes with high regression coefficients (r²) and good recoveries nih.gov. Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another MS-based technique employed for the detection of biogenic unsaturated alcohols, including trans-2-Hexen-1-Ol, by analyzing product ion distributions influenced by electric field parameters belnet.be. The ability of GC-MS to provide both qualitative and quantitative data makes it indispensable for research involving the characterization of natural products and the monitoring of chemical processes nih.govmdpi.com.
Table 1: Volatile Compounds Identified in Houttuynia cordata using GC-MS nih.gov
| Compound Name |
| α-pinene |
| Camphene (B42988) |
| β-pinene |
| 2-methyl-2-pentenal (B83557) |
| Myrcene (B1677589) |
| (+)-Limonene |
| Eucalyptol (B1671775) |
| trans-2-hexenal |
| γ-terpinene |
| cis-3-hexeneyl-acetate |
| 1-hexanol |
| α-pinene oxide |
| cis-3-hexen-1-ol |
| trans-2-Hexen-1-ol |
| Decanal (B1670006) |
| Linalool |
| Acetyl-borneol |
| β-caryophyllene |
| 2-undecanone (B123061) |
| 4-terpineol |
| Borneol |
| Decanol (B1663958) |
| Eugenol |
| Isophytol (B1199701) |
| Phytol (B49457) |
Chemosensory Detection Systems
Electroantennography (EAG) for Insect Olfactory Responses
Electroantennography (EAG) is a widely used technique to measure the integrated electrical response of insect antennae to volatile compounds, providing insights into olfactory perception and insect behavior. Research has demonstrated that trans-2-Hexen-1-Ol elicits significant EAG responses in various insect species, indicating its role as an olfactory cue. For instance, in Aulacophora foveicollis (a pest), trans-2-Hexen-1-Ol induced high EAG stimulation in females, with responses varying dose-dependently ku.ac.bd. Studies on Plutella xylostella also utilized EAG to assess olfactory responses, using trans-2-Hexen-1-Ol as a control compound known to evoke significant electrophysiological responses nih.gov. Similarly, Aedes albopictus females exhibited dose-dependent EAG responses to trans-2-Hexen-1-Ol, although higher doses sometimes led to a slight decline in response nih.gov. The technique is crucial for understanding how insects locate host plants, mates, or oviposition sites, with trans-2-Hexen-1-Ol often identified as a key attractant or repellent component ku.ac.bdnih.govfrontiersin.orgzgswfz.com.cnchemfaces.com.
Table 2: EAG Responses of Aulacophora foveicollis Females to trans-2-Hexen-1-ol ku.ac.bd
| Concentration (mg/mL) | Mean EAG Amplitude (%) | Standard Deviation (%) |
| 0.1 | 65.17 | 1.80 |
| 1.0 | 108.46 | 2.89 |
| 5.0 | 116.1 | 1.60 |
| 10.0 | 111.70 | 2.80 |
Electronic Noses (e.g., zNose) for Real-time Volatile Monitoring
Electronic noses (eNoses) offer a powerful tool for real-time monitoring and analysis of volatile organic compounds (VOCs) by employing an array of sensors that generate a characteristic "fingerprint" for different odor profiles. The zNose, a transportable gas chromatograph, has been utilized for continuously monitoring volatile emissions, including those related to trans-2-Hexen-1-Ol biocrick.comresearchgate.net. These systems are valuable for tracking the release kinetics of compounds from dispensers or for analyzing complex volatile mixtures in real-time. For example, the zNose has been used in studies involving the slow release of plant volatiles, such as trans-2-Hexen-1-al (closely related to trans-2-Hexen-1-Ol), from sol-gel dispensers, allowing researchers to monitor emission over time biocrick.comresearchgate.net. Furthermore, data analysis techniques like Principal Component Analysis (PCA) are often employed with eNoses to classify and differentiate complex volatile patterns, aiding in the identification of specific molecules or mixtures mdpi.com.
Advanced Optical Techniques for Reaction Monitoring
UV-Vis Spectroscopy for Enzyme Activity Assays
UV-Vis spectroscopy is a vital optical technique for monitoring enzyme activity, particularly when the enzymatic reaction involves changes in chromophores or the production of colored products. This method is frequently employed in studies investigating metabolic pathways that yield volatile compounds like trans-2-Hexen-1-Ol. For instance, the lipoxygenase (LOX) pathway, which converts fatty acids into C6 aldehydes and alcohols such as trans-2-Hexen-1-ol, is often studied using UV-Vis to monitor the activity of enzymes like lipoxygenases mdpi.comuniba.it. Specifically, the activity of alcohol oxidases (AAOs) that convert alcohols to aldehydes can be measured spectrophotometrically. In one study, the activity of PeAAOx was determined using UV-Vis spectroscopy by monitoring the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) by horseradish peroxidase (POD) in the presence of hydrogen peroxide, a byproduct of alcohol oxidation beilstein-journals.org. While the direct substrate in this specific assay was trans-2-hex-2-enol, the methodology is directly applicable to enzymes that process trans-2-Hexen-1-Ol, such as the oxidation of trans-2-Hexen-1-Ol to trans-2-hexenal by P. eryngii AAO nih.gov. UV-Vis spectroscopy is also used to determine enzyme properties such as optimal pH and temperature, and to analyze the spectral characteristics of enzyme cofactors like FAD uniba.itnih.gov.
Compound List
trans-2-Hexen-1-Ol
trans-2-hexen-1-al
hexanal
cis-3-hexen-1-ol
cis-3-hexenyl acetate
1-hexanol
trans-2-hexenal
linalool
α-pinene
camphene
β-pinene
2-methyl-2-pentenal
myrcene
(+)-limonene
eucalyptol
γ-terpinene
α-pinene oxide
decanal
acetyl-borneol
β-caryophyllene
2-undecanone
4-terpineol
borneol
decanol
eugenol
isophytol
phytol
trans-2-methyl-2-pentenoic acid
2-octenoic acid
β-bisabolol
β-caryophyllene
(E)-2-methylbutanal oxime
β-pinene
(Z)-3-hexenyl acetate
(E)-ocimene
(R)-linalool
DMNT
methyl salicylate (B1505791)
(E)-(1R,9S)-caryophyllene
TMTT
trans-11-tetradecen-1-yl acetate
cis-jasmone
(E)-β-farnesene (EBF)
2-ethyl-1-hexanol
methyl linoleate (B1235992)
ocimene
ethyl acetate
butyl acetate
γ-decalactone
δ-decalactone
2-hexene (B8810679) aldehyde
4-methylpentan-2-one
Ethyl propionate (B1217596)
3-methylbutanoic acid
pentanoic acid
2-chlorohexenal
2-hexenoic acid
penicillin G
NaHSO3
veratryl alcohol
cinnamyl alcohol
trans,trans-2,4-hexadien-1-ol (B92815)
veratraldehyde
trans,trans-2,4-hexadienal
2,4-dimethoxy benzaldehyde
vanillin
3-aminobenzyl alcohol
HMF
(S)-perillyl alcohol
methyl hexanoate
trans-2-hexen-1-ol acetate
methyl butyrate
hexan-1-ol
3-methylbutan-1-ol
linoleic acid
linolenic acid
p-coumaric acid
quercetin (B1663063) 3-O-glucoside
quercetin
gallic acid
syringic acid
t-caftaric acid
syringol
ferulic acid
p-coumaric acid
quercetin 3-O-glucoside
rutin
quercetin
kaempferol
feruloyl-CoA
16-hydroxypalmitic acid
p-coumaroyl-CoA
benzoyl-CoA
caffeoyl-CoA
Computational and Theoretical Studies of Trans 2 Hexen 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of trans-2-Hexen-1-ol (B124871). These calculations provide detailed information about the molecule's electronic characteristics, preferred three-dimensional shapes, and the mechanisms of its reactions.
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations have been used to determine key descriptors for trans-2-Hexen-1-ol that predict its chemical behavior. acs.orgchemrxiv.org For instance, the global electrophilicity (ω) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial parameters. acs.orgacs.org A lower ELUMO value indicates a higher susceptibility to nucleophilic attack, a key aspect of its reaction chemistry.
Computational studies have quantified these electronic properties for trans-2-Hexen-1-ol, often in the context of developing Quantitative Structure-Toxicity-Relationship (QSTR) models. chemrxiv.orgacs.org These models correlate calculated molecular descriptors with observed biological activity. chemrxiv.org
Table 1: Calculated Quantum Chemical Descriptors for trans-2-Hexen-1-ol
| Descriptor | Value | Method | Reference |
| Electrophilicity (ω) | 0.1576 eV | Not Specified | acs.org |
| Energy of LUMO (ELUMO) | 0.2322 au | Not Specified | acs.org |
| Electrophilicity (ω) | 0.4642 | Not Specified | chemrxiv.org |
| Total Energy | -54.753 | PM3 | acs.org |
| Absolute Hardness (η) | 5.323 | PM3 | acs.org |
| Electronegativity (χ) | -4.301 | PM3 | acs.org |
This table presents a compilation of quantum chemical descriptors for trans-2-hexen-1-ol as reported in the literature. The values provide insight into the molecule's electronic properties and potential reactivity.
Conformational analysis, another critical area of computational study, seeks to identify the most stable three-dimensional arrangements of a molecule. For a flexible molecule like trans-2-Hexen-1-ol, multiple conformers exist due to rotation around its single bonds. The standard computational approach involves an initial scan of the conformational space using computationally less expensive methods like molecular mechanics (e.g., MMFF), followed by geometry optimization of the low-energy candidates using higher-level DFT methods (e.g., B3LYP/6-31G(d)). All-atom molecular dynamics simulations have also been employed to study the flexibility of oligomers containing trans-2-hexen-1-ol units, confirming the significant conformational freedom of its backbone. tue.nl
Quantum chemical calculations are essential for mapping the detailed step-by-step mechanisms of chemical reactions involving trans-2-Hexen-1-ol. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a potential energy surface that describes the most likely path a reaction will follow.
Key reaction pathways studied computationally include:
Epoxidation: The conversion of the double bond in trans-2-Hexen-1-ol to an epoxide is a significant transformation. researchgate.net DFT studies have been used to investigate the mechanism, which can involve the direct electrophilic attack of a peroxo group on the double bond. acs.org These studies focus on locating the transition states and calculating the activation barriers for the oxygen transfer step. acs.orgillinois.edu The reaction mechanism and the nature of the active oxidizing species (e.g., metal-peroxo or metal-hydroperoxo intermediates) can be elucidated. illinois.edu For example, in catalytic epoxidation, trans-2-hexen-1-ol can achieve high conversion (96%) and selectivity (99%). acs.orgresearchgate.net
Ozonolysis: In the atmosphere, trans-2-Hexen-1-ol reacts with ozone. researchgate.net Theoretical studies help to characterize the intermediates, such as the primary ozonide and subsequent Criegee intermediates, and the transition states connecting them. researchgate.netresearchgate.net Quantum chemistry calculations support experimental findings that the position of the hydroxyl group relative to the double bond strongly influences the reaction rate. researchgate.net
Intramolecular Aminofunctionalization: The reactions of derivatives of trans-2-hexen-1-ol, such as N-alkoxy carbamates, have been studied to achieve intramolecular alkene functionalization. chemrxiv.orgnih.gov The proposed mechanism involves the formation of a transient, highly reactive nitrenium ion. nih.gov This electrophilic intermediate attacks the double bond to form a bicyclic aziridinium (B1262131) ion as a key transition state or intermediate, which is subsequently opened by a nucleophile. chemrxiv.orgnih.gov
In the ozonolysis of trans-2-hexen-1-ol, the key intermediates are the initial molozonide and the subsequent Criegee intermediates (carbonyl oxides). researchgate.netresearchgate.net The decomposition of these Criegee intermediates is a complex process with multiple possible pathways, and computational studies are used to determine the energetics of each path, predicting the likely final products. researchgate.net
For the intramolecular amino-hydroxylation reaction starting from a trans-2-hexen-1-ol derivative, a putative reaction mechanism involves the formation of an electrophilic nitrenium ion that attacks the olefin to form a transient bicyclic aziridinium ion. nih.gov The relative energies of these intermediates dictate the reaction's feasibility and stereochemical outcome. Computational chemistry provides the means to calculate these energies and support the proposed mechanistic steps. nih.gov Similarly, in catalytic epoxidation, the energies of proposed intermediates like metal-oxo, metal-peroxo, and metal-hydroperoxo species are calculated to determine which is the most likely active oxidant. illinois.edu
Kinetic Modeling and Simulation
Building on the energetic information from quantum chemical calculations, kinetic modeling and simulation techniques are used to predict the macroscopic behavior of a reaction system, such as reaction rates and product distributions over time.
For complex reactions with multiple steps and competing pathways, such as atmospheric oxidation or combustion, a master equation approach is often necessary. researchgate.netscience.gov A master equation is a set of differential equations that describes the time evolution of the population of different chemical species in a reaction network. science.govscribd.com
Transition-State Theory (TST) is a cornerstone of theoretical chemical kinetics, providing a method to calculate the rate constant of an elementary reaction based on the properties of the reactants and the transition state. researchgate.netepdf.pub The theory assumes a quasi-equilibrium between the reactants and the activated complex (the species at the transition state). epdf.pub
Computational studies have employed TST and its more advanced variants, such as Canonical Variational Transition-State Theory (CVT), to calculate the rate constants for reactions of trans-2-hexen-1-ol. researchgate.net For atmospheric reactions, these calculations often include corrections for quantum mechanical tunneling, such as the Small Curvature Tunneling (SCT) method, which is important for reactions involving the transfer of light atoms like hydrogen. researchgate.net
The rate constants for the gas-phase reaction of trans-2-hexen-1-ol with ozone have been determined both experimentally and theoretically. researchgate.netresearchgate.netacs.org The theoretical calculations, employing methods like modified TST (MTST), provide valuable comparison points for experimental data and help to resolve discrepancies between different experimental measurements. researchgate.net
Table 2: Experimental and Theoretical Rate Constants for the Ozonolysis of trans-2-Hexen-1-ol at ~296 K
| Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| (1.2 ± 0.2) x 10⁻¹⁶ | Absolute (Experimental) | acs.orgresearchgate.netacs.org |
| (1.27 ± 0.11) x 10⁻¹⁶ | Relative (Experimental) | acs.orgresearchgate.netacs.org |
| (0.60 ± 0.07) x 10⁻¹⁶ | Not Specified (Experimental) | researchgate.netresearchgate.net |
| (1.66 ± 0.22) x 10⁻¹⁶ | Not Specified (Experimental) | researchgate.netresearchgate.net |
This table compares rate constants for the reaction of trans-2-hexen-1-ol with ozone, showing the range of values obtained from different experimental techniques. Theoretical calculations using Transition-State Theory provide a framework for understanding these values.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the behavior of molecules over time, offering insights into complex biological processes at an atomic level. For trans-2-hexen-1-ol, these simulations have been particularly valuable in the field of insect olfaction, elucidating how this semiochemical is detected and recognized by olfactory proteins.
trans-2-Hexen-1-ol is a common "green leaf volatile" (GLV) released by plants, acting as a crucial chemical cue for many insect species in locating hosts or avoiding non-hosts. The initial step in olfactory perception involves the binding of these volatile compounds to odorant binding proteins (OBPs) or chemosensory proteins (CSPs) within the aqueous lymph of the insect's chemosensilla. nih.govnih.govplos.org Computational studies, particularly molecular docking and MD simulations, have been instrumental in characterizing these interactions.
Research has shown that trans-2-hexen-1-ol binds with varying affinities to OBPs of different insect species. For instance, in the jujube bud weevil (Pachyrhinus yasumatsui), trans-2-hexen-1-ol demonstrates a strong binding affinity to the odorant binding protein PyasOBP2, with a reported dissociation constant (Ki) of less than 10 μM. nih.gov Similarly, strong binding has been observed with MsepCSP8 in the oriental armyworm, Mythimna separata, and with an OBP in the wheat aphid, Sitobion avenae. nih.govfrontiersin.org In the meadow moth (Loxostege sticticalis), while trans-2-hexen-1-ol induces a strong electrophysiological response, its binding affinity was noted to be specific to certain OBPs, such as LstiGOBP1. plos.org
Molecular docking studies have identified key amino acid residues that stabilize the interaction between trans-2-hexen-1-ol and the binding pocket of these olfactory proteins. These interactions are predominantly non-covalent, including:
Hydrophobic Interactions: The alkyl chain of trans-2-hexen-1-ol often interacts with nonpolar residues within the binding cavity. For example, in PyasOBP2, the residue Met105 is primarily involved in such hydrophobic interactions. nih.gov
Hydrogen Bonding: The hydroxyl group of trans-2-hexen-1-ol can act as a hydrogen bond donor or acceptor. In the CSP MsepCSP8, the residue Glu-122 was found to form a hydrogen bond with alcoholic ligands like trans-2-hexen-1-ol. frontiersin.org
The binding affinity is also influenced by environmental factors such as pH. Studies on the CSP from Mythimna separata (MsepCSP8) and the OBP from Sitobion avenae (SaveOBP9) revealed that the binding of ligands, including alcohols, was generally stronger at a neutral pH (7.4), which mimics the condition of the sensillar lymph, compared to an acidic pH (5.0). nih.govfrontiersin.org
The following table summarizes the binding affinities of trans-2-hexen-1-ol with various insect olfactory proteins as reported in fluorescence binding assays.
| Insect Species | Protein | Dissociation Constant (Ki) in μM | Binding Affinity Category |
| Pachyrhinus yasumatsui | PyasOBP2 | < 10 | Strong |
| Sitobion avenae | SaveOBP9 | 12.86 | Moderate |
| Mythimna separata | MsepCSP8 | < 10 | Strong |
| Plutella xylostella | PxylCSP18 | ~18.3 | Moderate |
Data compiled from multiple research findings. nih.govnih.govfrontiersin.orgoup.com
The interaction between a ligand like trans-2-hexen-1-ol and an olfactory protein is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in the protein. Upon entering the binding pocket, the ligand can induce shifts in the protein's structure, which are crucial for subsequent steps in the signal transduction cascade.
MD simulations suggest that the binding of odorants can cause significant conformational adjustments. A common feature in insect OBPs is a C-terminal loop that can act as a "lid," covering the binding pocket after the ligand has entered. nih.gov In PyasOBP2, molecular docking suggested that residues within this C-terminal loop, such as Asn112, Trp113, and Phe114, play a key role in binding and potentially in enclosing the ligand within the cavity. nih.gov This dynamic closing of the binding pocket sequesters the hydrophobic ligand from the aqueous environment of the sensillum lymph, facilitating its transport to the olfactory receptors on the neuron membrane.
Furthermore, the rigidity of the ligand itself can influence binding dynamics. The presence of a double bond in trans-2-hexen-1-ol, compared to its saturated counterpart 1-hexanol (B41254), introduces a degree of rigidity. This structural constraint can enhance the exposure of the hydroxyl group, potentially facilitating more stable interactions, such as hydrogen bonding, with polar residues in the protein's binding site. researchgate.net Studies on soy protein isolates have shown that trans-2-hexen-1-ol interacts more strongly than saturated alcohols, a finding attributed to the increased rigidity and favorable orientation of the hydroxyl group. researchgate.netacs.org
These computational approaches reveal that the binding is a dynamic event, governed by the flexibility of the protein and the specific chemical structure of the ligand, which collectively ensure the selective transport of odor molecules.
Phase Equilibrium Modeling and Simulation
The study of phase equilibrium is critical for designing and optimizing chemical processes, particularly those involving supercritical fluids. trans-2-Hexen-1-ol has been a subject of such studies, primarily in the context of using supercritical carbon dioxide (scCO₂) as an environmentally benign solvent for chemical reactions. nd.educore.ac.uk
Supercritical CO₂ is an attractive solvent for chemical synthesis, such as the epoxidation of trans-2-hexen-1-ol to produce valuable chiral compounds like (2R,3R)-(+)-3-propyloxiranemethanol. nd.eduresearchgate.net Understanding the vapor-liquid equilibrium (VLE) of the trans-2-hexen-1-ol/CO₂ system is essential for determining the optimal pressure and temperature conditions for running such reactions in a single, homogeneous phase, thereby improving efficiency. nd.edu
Experimental VLE data for the binary system of trans-2-hexen-1-ol and CO₂ have been measured at various temperatures and high pressures. researchgate.net These studies involve loading a high-pressure view cell with known compositions of the mixture and observing the phase transitions (bubble points) as the pressure is changed at a constant temperature. nd.edu
The VLE behavior of this system is complex. At 303.15 K (30°C), the system exhibits a three-phase (liquid-liquid-vapor) line at approximately 68.8 bar. researchgate.net Above this pressure, two distinct two-phase regions exist: a small vapor-liquid envelope near the pure CO₂ axis and a larger high-pressure envelope where the CO₂-rich phase is supercritical. researchgate.net This complex behavior presents challenges for conventional process simulation software, which can fail to converge or may yield incorrect solutions in this region. nd.edu
The following table presents experimental VLE data for the trans-2-hexen-1-ol/CO₂ system at 303.15 K, illustrating the relationship between pressure and the mole fraction of CO₂ in the liquid (x₁) and vapor (y₁) phases.
| Pressure (bar) | Liquid Phase Mole Fraction CO₂ (x₁) | Vapor Phase Mole Fraction CO₂ (y₁) |
| 65.3 | 0.449 | 0.988 |
| 68.8 | 0.597 | 0.987 |
| 75.0 | 0.983 | 0.990 |
| 100.0 | 0.972 | 0.978 |
| 150.0 | 0.954 | 0.960 |
Data adapted from graphical representations in published research. researchgate.net
To predict and correlate the experimental VLE data, thermodynamic models based on equations of state (EOS) are widely used. For high-pressure systems involving CO₂, the Peng-Robinson equation of state (PREOS) is a common choice. nd.eduresearchgate.netscielo.br The PREOS model, often combined with quadratic mixing rules, can describe the phase behavior of the trans-2-hexen-1-ol/CO₂ system with reasonable accuracy, provided that appropriate binary interaction parameters (kᵢⱼ) are fitted from experimental data. nd.eduscielo.br
Studies have shown that the PREOS model can successfully represent the phase behavior of reactants and products in the epoxidation of trans-2-hexen-1-ol in supercritical CO₂. nd.edu However, the highly non-ideal nature of the system makes the calculations challenging. Standard computational algorithms used in commercial software can struggle to find the correct phase equilibrium solution, particularly near the critical regions or in three-phase systems. nd.eduresearchgate.net
To overcome these computational difficulties, more robust numerical methods, such as those based on interval analysis, have been applied. nd.eduscielo.br These methods guarantee the correct solution to the phase equilibrium problem by systematically narrowing down the possible solution space. A comparison of results from conventional methods and interval analysis for the trans-2-hexen-1-ol/CO₂ system has demonstrated that the interval analysis method is more reliable and robust for these complex systems. researchgate.netscielo.br Based on model calculations using PREOS, it has been recommended that the epoxidation reaction can be efficiently run as a single-phase system in CO₂ at pressures as low as 125 bar. nd.edu
Applications in Advanced Materials and Chemical Technologies Non Prohibited
Role as a Building Block in Organic Synthesis
The chemical structure of trans-2-Hexen-1-Ol (B124871) makes it a valuable precursor in the synthesis of more complex organic molecules and specialty chemicals. Its functional groups allow for a range of chemical transformations.
Encapsulation and Controlled Release Systems
The inherent volatility and characteristic scent profile of trans-2-Hexen-1-Ol make it a candidate for incorporation into advanced delivery systems, enabling controlled release applications.
Structure Activity and Structure Property Relationships
Influence of Stereoisomerism on Biological Activity
Stereochemistry, particularly the cis and trans configurations around a double bond, can significantly influence the biological activity of a molecule. While direct comparative biological activity data for the stereoisomers of 2-hexen-1-ol are not extensively detailed in the provided search results, general principles of stereoisomerism in biological interactions are evident. For instance, in the context of insect attractants, specific stereoisomers can exhibit vastly different potencies or attractant capabilities libretexts.org. While trans-2-hexen-1-ol has been identified as an attractant for certain insect species chemfaces.com, the precise role of its stereochemistry in this activity, especially in comparison to its cis isomer, requires further elucidation. Generally, biological systems, such as receptors and enzymes, are chiral and can discriminate between stereoisomers, leading to differential binding affinities and subsequent biological responses libretexts.orgsolubilityofthings.com. This discrimination is crucial for functions ranging from olfaction to drug efficacy libretexts.orgsolubilityofthings.com.
Correlation between Molecular Structure and Olfactory Responses
The molecular structure of trans-2-hexen-1-ol is intrinsically linked to its olfactory properties. Research indicates that the presence, position, and configuration of a double bond within an aliphatic alcohol significantly affect its odor quality and discriminability oup.com. trans-2-Hexen-1-ol is described as having a sharp, green, leafy, and fruity odor, often associated with unripe banana thegoodscentscompany.comthegoodscentscompany.com. It contributes pleasant fruity notes to fragrance compositions and adds freshness to mint flavors thegoodscentscompany.comthegoodscentscompany.com. The structural features, including the six-carbon chain and the trans configuration of the double bond at the second carbon position adjacent to the primary alcohol group, are key determinants of this specific odor profile oup.comthegoodscentscompany.comthegoodscentscompany.comnih.gov. Studies on olfactory discrimination have shown that the presence or absence of a double bond, as well as its position and geometry (cis vs. trans), markedly influences odor quality and the ability to distinguish between similar molecules oup.com. For example, the discriminability of hexenol odor pairs is affected by whether they involve cis or trans isomers, and how the double bond is positioned relative to the hydroxyl group oup.com.
Impact of Functional Groups on Chemical Reactivity and Biological Effects
The chemical reactivity and biological effects of trans-2-hexen-1-ol are primarily dictated by its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate molecular structure with biological activity or properties. While specific QSAR studies focusing exclusively on trans-2-hexen-1-ol's biological activity are not detailed in the provided snippets, general QSAR approaches for alcohols and unsaturated compounds are mentioned. Unsaturated alcohols, in general, are noted as a class that can exhibit toxic properties, potentially due to metabolic activation to electrophilic species tennessee.edu. QSAR models have been developed for the toxicities of alcohols and phenols, utilizing various feature selection methods to identify descriptors relevant to activity researchgate.net. For instance, studies on the toxicity of alpha,beta-unsaturated esters and aldehydes have correlated toxicity with electronic parameters, consistent with mechanisms involving electrophilic reactivity europa.eu. Furthermore, QSAR has been applied to predict the acute aquatic toxicity of aliphatic esters researchgate.net. The inclusion of quantum chemical descriptors, such as molecular orbital energies, has also been explored in QSAR modeling for chemical toxicity tennessee.edueuropa.eu. The development of QSAR models for unsaturated alcohols would likely consider descriptors related to the double bond's position and configuration, as well as the hydroxyl group's electronic and steric contributions.
Future Directions and Emerging Research Areas
Integration of Omics Technologies in Biosynthesis Research
The elucidation of the biosynthetic pathways producing trans-2-Hexen-1-ol (B124871) is a key area for future research. While it is known to be a plant metabolite and produced by microorganisms like Saccharomyces cerevisiae, the precise genetic and enzymatic mechanisms are not fully characterized. nih.govnih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to unravel these complex biological processes. nih.gov
Integrative omics can identify genes that are co-expressed with the production of trans-2-Hexen-1-ol and other related volatile compounds under specific conditions. nih.gov By correlating gene expression profiles (transcriptomics) with protein presence (proteomics) and metabolite levels (metabolomics), researchers can generate robust hypotheses about the enzymes and genes involved in its formation. nih.gov For instance, analyzing the metabolome of different yeast strains or plant tissues could pinpoint those with high production rates, whose genomes and transcriptomes could then be sequenced and analyzed to discover novel enzymes or regulatory elements. This approach has proven successful in discovering pathways for other specialized metabolites and holds immense promise for trans-2-Hexen-1-ol. nih.gov
Advanced Computational Approaches for Predictive Modeling
Computational biology and predictive modeling are set to revolutionize the study and production of valuable chemicals like trans-2-Hexen-1-ol. Advanced computational pipelines can now be used to predict optimal genetic engineering strategies for enhancing its biosynthesis in microbial hosts like Saccharomyces cerevisiae. nih.gov These models can simulate the metabolic impact of gene knockouts or overexpressions, identifying non-intuitive targets to channel metabolic flux towards the desired product and away from competing pathways. nih.gov
Furthermore, tools like AlphaFold, a deep learning-based protein structure predictor, can generate high-quality 3D models of potential biosynthetic enzymes. nih.gov Researchers can then use computational saturation mutagenesis to predict how specific amino acid changes might affect the enzyme's stability, activity, or substrate specificity. nih.gov This in-silico approach can rapidly screen thousands of potential mutations, guiding wet-lab experiments to engineer more efficient enzymes for the industrial production of trans-2-Hexen-1-ol. This synergy between predictive modeling and experimental validation accelerates the design-build-test-learn cycle in metabolic engineering. nih.govnih.gov
Development of Novel Biocatalysts and Bioprocesses
The enzymatic oxidation of trans-2-Hexen-1-ol to its corresponding aldehyde, trans-2-hexenal (B146799) (another valuable green note), is a significant area of research. beilstein-journals.org Traditional chemical oxidation methods often require harsh conditions and produce undesirable byproducts. beilstein-journals.org Biocatalysis, using enzymes or whole-cell systems, offers a greener and more selective alternative. nih.gov
Recent research has focused on aryl-alcohol oxidases (AAOx) from fungi, such as Pleurotus eryngii, as effective biocatalysts for this conversion. researchgate.netnih.gov A significant challenge with these O₂-dependent enzymes is the low solubility of oxygen in aqueous media, which limits reaction rates. beilstein-journals.orgnih.gov To overcome this, researchers have developed novel bioprocesses, such as continuous-flow microreactors. These systems enhance gas-liquid mass transfer, leading to dramatically improved catalytic performance. beilstein-journals.orgnih.gov Future work will likely involve discovering and engineering new, more robust oxidases and alcohol dehydrogenases, and optimizing bioreactor designs for scalable, industrial production. nih.gov
Table 1: Performance of an Aryl-Alcohol Oxidase (PeAAOx) from Pleurotus eryngii in a Continuous-Flow Reactor for the Oxidation of trans-2-Hexen-1-ol
| Parameter | Value | Reference |
|---|---|---|
| Max. Apparent Turnover Frequency (TF) | 38 s⁻¹ | beilstein-journals.org |
| Turnover Number (TN) at Full Conversion | 32,400 | beilstein-journals.org |
| Max. Reported Turnover Number (TN) | >300,000 | nih.gov |
| Residence Time for Full Conversion | ~40 min | beilstein-journals.org |
Exploration of Undiscovered Ecological Roles
While known as a component of plant defense and aroma, the full spectrum of trans-2-Hexen-1-ol's ecological roles remains to be explored. Recent studies have revealed its potential as a tool for controlling agricultural pests and pathogens. For example, it has demonstrated significant antifungal activity against Fusarium verticillioides, a major pathogen of maize that produces harmful mycotoxins. researchgate.net
The compound also exhibits insecticidal effects against pests like the maize weevil, Sitophilus zeamais. researchgate.net Interestingly, research has also shown that trans-2-Hexen-1-ol can act as a signaling molecule, improving the activity of the aggregation pheromone of the boll weevil, Anthonomus grandis. researchgate.net This suggests a complex role in multitrophic interactions, influencing both pathogens and insects. Future research will likely focus on deciphering these interactions further, potentially leading to the development of novel, bio-based crop protection strategies that leverage the compound's natural ecological functions. researchgate.net
**Table 2: Antifungal Activity of trans-2-Hexen-1-ol and Other Volatiles on *Fusarium verticillioides***
| Compound | Mycelial Growth Inhibition (%) | Fumonisin B1 Inhibition (%) | Reference |
|---|---|---|---|
| trans-2-Hexen-1-ol | Moderate | Yes | researchgate.net |
| Geraniol (B1671447) | High | Not specified | researchgate.net |
| Nerol (B1678202) | High | Not specified | researchgate.net |
| Isovaleraldehyde | High | Not specified | researchgate.net |
| Linalool (B1675412) | High | Not specified | researchgate.net |
| cis-3-Hexen-1-ol (B126655) | Moderate | Not specified | researchgate.net |
Note: The study categorized compounds as having high or moderate inhibitory activity without providing specific percentage values in the abstract. researchgate.net
Synergistic Effects in Multi-Component Systems
The biological and sensory effects of trans-2-Hexen-1-ol are often not due to the compound in isolation but arise from its interaction within complex chemical mixtures. In ecology, its ability to enhance the aggregation pheromone of Anthonomus grandis is a clear example of synergy, where the combined effect is greater than the sum of individual components. researchgate.net
This principle is extensively applied in the flavor and fragrance industry. Trans-2-Hexen-1-ol is rarely used alone; instead, it is blended into complex formulations to impart specific notes. thegoodscentscompany.comchemicalbook.com It can add a fresh, green, and sweet character to floral bouquets like lavender and geranium or introduce freshness to mint compositions. thegoodscentscompany.comchemicalbook.com In fruit flavors such as strawberry and apple, it contributes to a natural, leafy, and unripe profile. thegoodscentscompany.com Understanding and predicting these synergistic interactions is a key future direction. This involves advanced sensory analysis combined with analytical chemistry to deconstruct how trans-2-Hexen-1-ol modulates the perception of other volatile compounds in food, beverages, and perfumes.
Q & A
Q. What are the standard methods for synthesizing trans-2-hexen-1-ol in laboratory settings?
- Methodological Answer : trans-2-Hexen-1-ol is commonly synthesized via catalytic hydrogenation of trans-2-hexenal, achieving yields of 85–87% under controlled conditions . Alternative routes include enzymatic oxidation using aryl-alcohol oxidases (AAOs), such as recombinant PeAAO from Pleurotus eryngii, which oxidizes allylic alcohols to aldehydes with high specificity . For chemical synthesis, protocols should detail catalyst selection (e.g., palladium or nickel catalysts), solvent systems, and inert atmosphere conditions to prevent isomerization .
- Key Characterization : Confirm identity via GC-MS, NMR (e.g., δ<sup>1</sup>H 5.45–5.55 ppm for the trans-alkene protons), and compare retention indices with authenticated standards .
Q. How can researchers verify the purity and structural identity of synthesized trans-2-hexen-1-ol?
- Methodological Answer :
- Purity : Use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities; purity >97% is typical for research-grade material .
- Structural Confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR to resolve stereochemistry (e.g., coupling constants J = 15–16 Hz for trans-alkene protons) and Fourier-transform infrared spectroscopy (FTIR) to confirm hydroxyl and alkene functional groups .
- Reference Standards : Cross-check with commercially available standards (e.g., EC 229-778-1) and literature spectra .
Advanced Research Questions
Q. How can enzymatic oxidation using aryl-alcohol oxidases (AAOs) be optimized for converting trans-2-hexen-1-ol to trans-2-hexenal?
- Methodological Answer :
- Reactor Design : Continuous slug-flow microreactors enhance O2 diffusion, achieving full conversion of 10 mM substrate within 40 min (turnover number, TN = 32,400). Prolonged residence times in flow reactors increase TN to >300,000 .
- Co-factor Management : Add catalase to decompose H2O2 byproduct into O2, sustaining oxidase activity .
- Table: Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Reactor Type | Slug-flow microreactor | TN = 32,400 |
| Residence Time | 40 min | 100% conversion |
| Catalase Addition | 1 U/mL | O2 regeneration |
Q. What strategies mitigate solubility limitations of trans-2-hexen-1-ol in aqueous biocatalytic systems?
- Methodological Answer :
- Two-Phase Systems : Use water-immiscible solvents (e.g., dodecane) to partition substrate and product, reducing aqueous-phase inhibition. At a 1:1 aqueous:dodecane ratio, 500 mM trans-2-hexen-1-ol achieves full conversion in 24 h (TN = 650,000) .
- Substrate as Solvent : Employ trans-2-hexen-1-ol itself as the organic phase (4:1 ratio) with enzyme/catalase replenishment, yielding 2.6 M trans-2-hexenal in 14 days (TN = 2.2 million) .
- Critical Analysis :
Solvent choice impacts enzyme stability; dodecane preserves PeAAO activity better than polar solvents. However, substrate-solvent systems require rigorous emulsification to maintain interfacial surface area .
- Critical Analysis :
Q. How should researchers address contradictions in reported catalytic efficiencies for trans-2-hexen-1-ol oxidation?
- Methodological Answer :
- Replication Studies : Reproduce experiments using identical AAO isoforms (e.g., PeAAO vs. PeAAO2), buffer conditions (pH 7–8), and O2 saturation levels .
- Data Normalization : Report turnover numbers (TN) per enzyme unit rather than volumetric activity to standardize comparisons.
- Contradiction Source Example :
Discrepancies in TN values may arise from differences in reactor scaling (batch vs. continuous flow) or O2 availability .
Methodological Best Practices
- Experimental Reproducibility : Adhere to NIH guidelines for reporting preclinical conditions (e.g., enzyme lot numbers, solvent purity grades) to enable replication .
- Data Presentation : Use appendices for raw datasets (e.g., GC chromatograms, kinetic curves) and highlight processed data (e.g., TN, conversion rates) in the main text .
- Conflict Resolution : Triangulate contradictory results via alternative methods (e.g., isotopic labeling for pathway validation) and meta-analyses of published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
